molecular formula C18H18BrNO2S B15036835 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No.: B15036835
M. Wt: 392.3 g/mol
InChI Key: ZYMAGBKNMVMMJE-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline is an organic compound with the molecular formula C18H18BrNO2S This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a dihydroquinoline structure

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate nucleophile to form the bromophenyl sulfonyl intermediate.

    Cyclization: The intermediate is then subjected to cyclization reactions under specific conditions to form the dihydroquinoline ring structure.

    Final Assembly:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can participate in various binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

1-[(4-Bromophenyl)sulfonyl]-2,2,4-trimethyl-1,2-dihydroquinoline can be compared with similar compounds such as:

  • 1-[(4-Bromophenyl)sulfonyl]pyrrolidine
  • 1-[(4-Bromophenyl)sulfonyl]piperazine
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

These compounds share the bromophenyl sulfonyl group but differ in their core structures, leading to variations in their chemical properties and applications .

Properties

Molecular Formula

C18H18BrNO2S

Molecular Weight

392.3 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-2,2,4-trimethylquinoline

InChI

InChI=1S/C18H18BrNO2S/c1-13-12-18(2,3)20(17-7-5-4-6-16(13)17)23(21,22)15-10-8-14(19)9-11-15/h4-12H,1-3H3

InChI Key

ZYMAGBKNMVMMJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)Br)(C)C

Origin of Product

United States

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